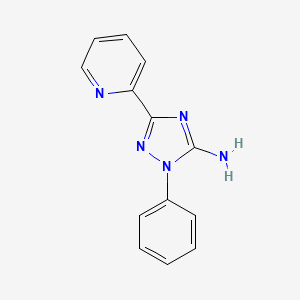

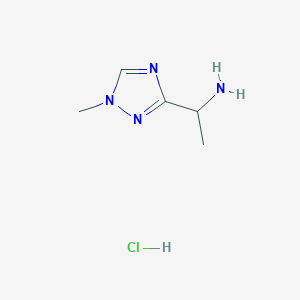

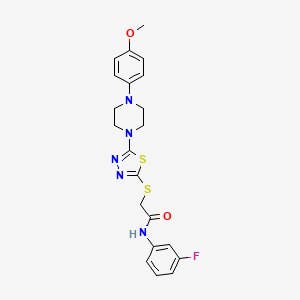

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various N-substituted pyrrolidine and morpholine derivatives has been reported in the literature. For instance, a novel compound with a pyrido[2,3-d]pyrimidinyl phenyl pyrrolidine moiety was synthesized and characterized using NMR, FT-IR, MS, and X-ray diffraction techniques . Another study reported the synthesis of an antihypertensive agent with a pyrrol and morpholinyl substituent, which was characterized by NMR and MS . Similarly, the synthesis of a 3-amino-4-morpholino indazole derivative was achieved through condensation and cyclization reactions, with the crystal structure determined by X-ray diffraction . A series of N-(4-morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl) phenoxypropanamide derivatives were synthesized from 3,4-difluoronitrobenzene, with their structures confirmed by NMR and mass spectral data . Additionally, a highly stereocontrolled synthesis of a morpholinyl-substituted propane derivative was performed using asymmetric Mannich reaction, with the enantiomeric excess determined .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were extensively analyzed using various techniques. X-ray diffraction was employed to confirm the crystal structure of a pyrido[2,3-d]pyrimidinyl phenyl pyrrolidine derivative, which was found to be consistent with the optimized structure computed via DFT . The indazole derivative's crystal structure was determined to belong to the monoclinic system, with specific space group parameters . The molecular structure of the synthesized compounds plays a crucial role in their biological activity, as seen in the distinct inhibition of cancer cell proliferation by the indazole derivative .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation, cyclization, and Mannich reactions. The indazole derivative was synthesized by condensation of isocyanato-trifluoromethoxybenzene with morpholino-indazolamine, followed by cyclization with hydrazine hydrate . The stereocontrolled synthesis of the morpholinyl-substituted propane derivative involved the use of enamines and cis-2,6-dimethylmorpholinemethylene immonium tetrachloroaluminate, highlighting the importance of diastereoselective steps in achieving high enantiomeric excess .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural features and synthesis methods. The presence of morpholine and pyrrolidine rings, as well as other substituents like trifluoromethoxy groups, influence the compounds' solubility, stability, and reactivity. The antibacterial and antifungal activities of the phenoxypropanamide derivatives suggest that these compounds have significant potential for pharmaceutical applications . The analgesic activity of diastereoisomers of N-phenylpropanamide derivatives was evaluated, with one compound found to be an extremely potent analgesic, indicating the impact of stereochemistry on pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Analytical Methods and Antioxidant Activity

Research on the analytical methods used in determining antioxidant activity underscores the significance of various tests, including those based on hydrogen atom transfer and electron transfer, for assessing the antioxidant capacity of complex samples. Such methodologies could be applicable for investigating the antioxidant potential of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide, given its structural complexity and potential reactive sites for antioxidant interactions (I. Munteanu & C. Apetrei, 2021).

Biomedical Applications of Phosphorus-containing Polymers

The exploration of phosphorus-containing organic materials for biomedical applications, particularly in dentistry, regenerative medicine, and drug delivery, highlights the growing interest in biocompatible and hemocompatible materials. Given the morpholino group in N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide, similar research could provide insights into its potential biomedical applications, especially where specific pharmacophore interactions are crucial (S. Monge et al., 2011).

Morpholino Oligos and Gene Function Inhibition

The review of morpholino oligos as tools for inhibiting gene function in various model organisms suggests that the morpholino group's ability to modulate gene expression could be an avenue for research into N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide's applications in genetic studies or as a potential therapeutic agent (J. Heasman, 2002).

Pharmaceutical Applications of N-Methyl-2-pyrrolidone

Investigating the pharmaceutical applications of N-Methyl-2-pyrrolidone (NMP) provides a comparative context for understanding how the pyrrolidine ring in N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide could influence its solubility, toxicity, and potential as a pharmaceutical solvent or bioactive compound (A. Jouyban et al., 2010).

Pyrrole-based Compounds in Drug Discovery

The review of pyrrole-based compounds in drug discovery underscores the pyrrole ring's significance as a pharmacophore in the development of drugs with anticancer, antimicrobial, and antiviral activities. This relevance suggests that the 1-methyl-1H-pyrrol-2-yl moiety in N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide could be critical for its bioactive properties and therapeutic potential (Giovanna Li Petri et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-22-11-5-8-18(22)19(23-12-14-25-15-13-23)16-21-20(24)10-9-17-6-3-2-4-7-17/h2-8,11,19H,9-10,12-16H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUQYHCKZNBADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)CCC2=CC=CC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2512019.png)

![2-(furan-3-yl)-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-2-(thiophen-2-yl)ethane-1-sulfonamido](/img/structure/B2512020.png)

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2512021.png)

![2-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2512023.png)

![N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2512024.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2512030.png)